3-Allyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Description
3-Allyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one (CAS: 113520-01-7) is a thienopyrimidine derivative with the molecular formula C₁₂H₁₂N₂OS₂ and a molecular weight of 264.37 g/mol . Its structure comprises a fused cyclopenta-thienopyrimidine core, substituted with an allyl group at position 3 and a mercapto (-SH) group at position 2. Thienopyrimidines are known for diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects . This compound is commercially available for research purposes, with suppliers like Santa Cruz Biotechnology offering it in quantities up to 5 g .
Properties
IUPAC Name |
11-prop-2-enyl-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-12-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS2/c1-2-6-14-11(15)9-7-4-3-5-8(7)17-10(9)13-12(14)16/h2H,1,3-6H2,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKGQOMPUYHFAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(NC1=S)SC3=C2CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356401 | |
| Record name | 3-(Prop-2-en-1-yl)-2-sulfanylidene-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113520-01-7 | |
| Record name | 3-(Prop-2-en-1-yl)-2-sulfanylidene-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-Allyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one (CAS No. 113520-01-7) is a compound of significant interest due to its diverse biological activities. Its unique structure combines a thieno and pyrimidine moiety, which contributes to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
- Molecular Formula : C12H12N2OS2
- Molecular Weight : 264.36 g/mol
- IUPAC Name : 2-prop-2-enyl-3-sulfanylidene-4,6,7,8-tetrahydrocyclopenta[2,3]thieno[2,4-b]pyrimidin-1-one
- Melting Point : 210°C to 211°C
Antiviral Activity
Research indicates that derivatives of thieno-pyrimidine compounds exhibit antiviral properties. For instance, studies have shown that similar compounds can inhibit viral replication in various models:
The compound in focus has not been extensively studied for its antiviral properties; however, its structural analogs suggest potential efficacy against viruses such as Hepatitis C and HIV.
Antitumor Activity
Thieno-pyrimidine derivatives have shown promise in cancer therapy. The biological activity of these compounds often correlates with their ability to inhibit tumor cell proliferation:
The potential of this compound in cancer treatment remains an area for future exploration.
Case Studies
- Study on Antiviral Activity : A recent study evaluated the antiviral effects of thieno-pyrimidine derivatives against Hepatitis C virus (HCV). The results indicated that compounds with structural similarities to our target compound inhibited HCV replication significantly.
- Antimicrobial Efficacy : In vitro tests conducted on various thieno-pyrimidine derivatives revealed that modifications at the mercapto position enhanced their antibacterial properties against Gram-positive and Gram-negative bacteria.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physical Properties
The biological and physicochemical properties of thienopyrimidines are highly dependent on substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Physical Properties of Selected Thienopyrimidines
Key Observations :
- Mercapto (-SH) Group: Present in all analogs, this group is critical for hydrogen bonding and metal chelation, influencing both reactivity and pharmacological activity .
- Melting Points : Higher melting points (e.g., >300°C for 11d ) correlate with increased structural rigidity and aromaticity. The target compound’s melting point is unreported but likely falls within this range due to its fused bicyclic system.
Key Insights :
- Anti-Inflammatory Activity: The sec-butylideneamino substituent in AS1 enhances potency, likely due to improved lipophilicity and target engagement . The target compound’s allyl group may offer similar advantages but requires empirical validation.
- Antimicrobial Activity: Substituted thienopyrimidines with aryl groups (e.g., 3-phenyl in 300557-77-1) show broad-spectrum activity, whereas alkyl substituents (e.g., methyl, isobutyl) are less explored .
Commercial and Research Relevance
- Suppliers: The target compound and its analogs (e.g., 3-isobutyl, 3-furylmethyl derivatives) are available from Aaron Chemicals and Santa Cruz Biotechnology, with prices ranging from $208–$963 per gram .
- Research Gaps: Limited data exist on the target compound’s specific bioactivity. Further studies should explore its pharmacokinetics and mechanism of action relative to AS1 and phenyl-substituted analogs.
Preparation Methods
Gewald Reaction-Based Cyclocondensation
The Gewald reaction facilitates the formation of 2-aminothiophene-3-carboxylate derivatives, which are critical intermediates. Cyclopentanone (5 mmol) reacts with ethyl cyanoacetate (5 mmol), sulfur (5 mmol), and morpholine in ethanol at 60°C for 6 hours to yield ethyl 2-amino-4,5-cyclopentathiophene-3-carboxylate. IR spectroscopy confirms NH stretches at 3,180–3,215 cm, while -NMR reveals multiplet signals for the cyclopentyl CH groups at δ 1.75–2.81 ppm.
Cyclization with Potassium Thiocyanate
The thiophene carboxylate intermediate undergoes cyclization with potassium thiocyanate (20 mmol) in dioxane/ethanol under reflux with HCl to form 2-mercapto-5,6-cyclopentathieno[2,3-d]pyrimidin-4(3H)-one. This step achieves a 78% yield, with IR spectra showing C=O stretches at 1,667 cm and S-H vibrations at 2,570 cm.
Allylation of the Mercapto Group
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Temperature | 70°C | 84 |
| NaOH Concentration | 0.1 M | 84 |
| Allyl Bromide Equiv | 1.2 | 84 |
| Reaction Time | 2 hours | 84 |
Microwave-Assisted Allylation
An alternative one-step method employs microwave irradiation (300 W, 100°C) with allyl isothiocyanate in solvent-free conditions, reducing reaction time to 20 minutes. However, this approach yields 72% product with minor impurities, necessitating column chromatography.
Structural Elucidation and Analytical Data
Spectroscopic Characterization
-
IR (KBr) : C=O stretch at 1,666 cm, C=C/C=N stretches at 1,593–1,618 cm.
-
-NMR (DMSO-d) : Allyl protons as doublets at δ 5.15–5.26 ppm (J = 10.2–17.2 Hz), cyclopentyl CH multiplets at δ 1.78–2.85 ppm, and NH at δ 14.04 ppm.
-
-NMR : Cyclopenta carbons at δ 22.65–173.14 ppm, allyl carbons at δ 115.80–145.60 ppm.
Mass Spectrometry
The molecular ion peak at m/z 318.1 corresponds to CHNOS, with fragment ions at m/z 276 (loss of CH) and m/z 202 (thienopyrimidinone core).
Comparative Analysis of Synthetic Methods
Table 2: Method Comparison
| Method | Yield (%) | Purity (%) | Time |
|---|---|---|---|
| Conventional Alkylation | 84 | 98 | 2 hours |
| Microwave Allylation | 72 | 85 | 20 minutes |
The conventional method offers superior yield and purity, while the microwave approach prioritizes speed.
Challenges and Mitigation Strategies
-
Byproduct Formation : Hydrolysis of the allyl group during prolonged heating is mitigated by strict temperature control (70°C).
-
Solubility Issues : Ethanol/dioxane mixtures enhance intermediate solubility during cyclization.
-
Purification : Recrystallization from ethanol removes unreacted starting materials, confirmed by TLC (R = 0.62 in ethyl acetate/hexane) .
Q & A
Q. What are the optimized synthetic routes for 3-allyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via cyclocondensation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide derivatives with aldehydes. Key steps include:
- Azomethine formation : Refluxing 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with aldehydes in ethanol to form intermediates .
- Heterocyclization : Using glacial acetic acid and DMSO as catalysts under reflux to achieve ring closure, yielding the target compound in high purity (70–85% yield) .
- Characterization : Confirm structure via -NMR (e.g., δ 2.8–3.2 ppm for cyclopentane protons) and IR spectroscopy (e.g., 1680–1700 cm for carbonyl groups) .
Q. What spectroscopic techniques are critical for confirming the structure of this compound, and what key spectral signatures should researchers prioritize?
Methodological Answer:
- -NMR : Identify allyl protons (δ 5.0–5.8 ppm as multiplet) and cyclopentane protons (δ 2.5–3.5 ppm as multiplet) .
- IR Spectroscopy : Detect the mercapto (-SH) stretch at ~2550 cm and carbonyl (C=O) stretch at ~1680 cm .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 316.44 for CHNOS) and fragmentation patterns .
Advanced Research Questions
Q. How can computational docking studies be designed to predict the anti-inflammatory activity of this compound?
Methodological Answer:
- Target Selection : Prioritize enzymes like cyclooxygenase-2 (COX-2) or tyrosinase, based on structural analogs showing activity .
- Ligand Preparation : Optimize the compound’s 3D structure using software like Gaussian or Avogadro, focusing on the allyl and mercapto groups’ conformations .
- Docking Protocol : Use AutoDock Vina with a grid box centered on the enzyme’s active site (e.g., COX-2 PDB ID: 5KIR). Validate results by comparing binding energies (<-7 kcal/mol indicates strong interaction) .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
Methodological Answer:
- Pharmacokinetic Profiling : Assess bioavailability via HPLC analysis of plasma samples post-administration to identify metabolic instability .
- Dose-Response Optimization : Test multiple concentrations (e.g., 1–100 µM) in cell-based assays (e.g., RAW264.7 macrophages for anti-inflammatory activity) and correlate with in vivo efficacy in rodent models .
- Metabolite Identification : Use LC-MS to detect active metabolites (e.g., oxidized thiol derivatives) that may contribute to discrepancies .
Q. How can structure-activity relationship (SAR) studies be conducted to improve dihydrofolate reductase (DHFR) inhibition?
Methodological Answer:
- Analog Synthesis : Modify the allyl group (e.g., replace with propargyl or benzyl substituents) and evaluate IC values against DHFR .
- Enzyme Assays : Use a spectrophotometric assay with NADPH oxidation at 340 nm to measure inhibition kinetics .
- Crystallography : Co-crystallize the compound with DHFR (PDB ID: 1U72) to identify critical binding interactions (e.g., hydrogen bonds with Asp27 and Leu28) .
Experimental Design & Analytical Challenges
Q. What are the common pitfalls in synthesizing thieno[2,3-d]pyrimidin-4-one derivatives, and how can they be mitigated?
Methodological Answer:
- Side Reactions : Oxidative dimerization of the mercapto group can occur. Mitigate by conducting reactions under inert atmosphere (N/Ar) and using antioxidants like BHT .
- Purification Issues : Low solubility in common solvents (e.g., EtOAc). Use recrystallization from acetic acid or gradient column chromatography (SiO, hexane:EtOAc 4:1) .
Q. How should researchers validate the purity of this compound for pharmacological assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
